Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-
Description
Benzimidazole derivatives are heterocyclic compounds featuring a fused benzene and imidazole ring, widely studied for their diverse pharmacological and agrochemical applications . The compound 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-1H-benzimidazole (hereafter referred to as the "target compound") is distinguished by its unique substitution pattern:
- 6-Bromo (Br): Enhances lipophilicity and may influence halogen bonding in biological targets.
- 5-Chloro (Cl): Common in antimicrobial and antiprotozoal agents, contributing to electronic effects.
- 4-Methyl (Me): Improves metabolic stability compared to bulkier substituents.
- 2-Trifluoromethyl (CF₃): A hallmark of enhanced potency in antiparasitic and anticancer agents .
This substitution profile positions the compound as a candidate for therapeutic applications, particularly in infectious diseases.
Properties
CAS No. |
89427-21-4 |
|---|---|
Molecular Formula |
C9H5BrClF3N2 |
Molecular Weight |
313.50 g/mol |
IUPAC Name |
6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5BrClF3N2/c1-3-6(11)4(10)2-5-7(3)16-8(15-5)9(12,13)14/h2H,1H3,(H,15,16) |
InChI Key |
NFHFENIYBYJBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1Cl)Br)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4,5-dichloro-o-phenylenediamine or related diamines serve as precursors for benzimidazole ring formation.
- 2-chloro-6-fluorophenyl derivatives are often used in related benzimidazole syntheses, indicating halogenated aromatic amines or aldehydes as starting points.
- Trifluoromethyl groups are introduced either by starting with trifluoromethyl-substituted aldehydes or by specific trifluoromethylation reactions post-cyclization.
Cyclization Step
The benzimidazole ring is formed by cyclization of substituted o-phenylenediamines with carbonyl compounds such as aldehydes or carbonyl diimidazole under acidic or neutral conditions. For example:
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | 4,5-dichloro-o-phenylenediamine + carbonyl diimidazole | Room temperature, solvent such as acetic acid or DMF | 56-77% | Forms 5,6-dichlorobenzimidazole core |
Halogenation
Selective bromination at the 6-position is achieved using reagents like phosphorus oxybromide (POBr3) or brominating agents in controlled conditions:
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | 5,6-dichlorobenzimidazol-2-one + POBr3 | Reflux or elevated temperature | ~70% | Produces 2-bromo-5,6-dichlorobenzimidazole |
Introduction of Trifluoromethyl Group
The trifluoromethyl group at the 2-position can be introduced either by:
- Starting with trifluoromethyl-substituted aldehydes in the cyclization step
- Post-cyclization trifluoromethylation using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (CF3SiMe3) under catalytic conditions
Methylation and Chlorination
The methyl group at the 4-position and chlorine at the 5-position can be introduced by:
- Using appropriately substituted o-phenylenediamines or aldehydes bearing these substituents
- Electrophilic substitution reactions post-cyclization
Purification
Purification is typically achieved by silica gel column chromatography using solvent systems like ethyl acetate/hexane or dichloromethane/methanol mixtures.
Representative Synthetic Scheme (Hypothetical)
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4,5-dichloro-o-phenylenediamine | Carbonyl diimidazole, AcOH, RT | 5,6-dichlorobenzimidazole | 70 |
| 2 | 5,6-dichlorobenzimidazole | POBr3, reflux | 2-bromo-5,6-dichlorobenzimidazole | 70 |
| 3 | 2-bromo-5,6-dichlorobenzimidazole | Trifluoromethylation reagent, base, solvent | 6-bromo-5-chloro-2-(trifluoromethyl)benzimidazole | 50-60 |
| 4 | Intermediate | Methylation reagent (e.g., methyl iodide), base | 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole | 60-70 |
Literature and Patent Insights
- A 2011 patent (WO2011099832A2) describes multi-step syntheses of halogenated benzimidazoles involving halogenation, amidation, and cyclization steps with yields ranging from 49% to 83% depending on the step.
- A systemic review on benzimidazole derivatives highlights the use of diazotization and Sandmeyer-type reactions for halogen introduction, as well as silylation and ribosylation steps in nucleoside analogs, which may inform synthetic approaches for complex benzimidazoles.
- A chemical supplier description (VulcanChem) notes that benzimidazole derivatives with trifluoromethyl and halogen substituents are commonly synthesized via multi-step organic reactions using solvents like dimethylformamide and may employ microwave-assisted synthesis to improve efficiency.
- Patents such as US9914721B2 detail protection/deprotection strategies and amide coupling reactions relevant to benzimidazole derivatives, which may be adapted for functionalization of the target compound.
- Another patent (WO2001077083A1) describes the use of phosphorous oxybromide for bromination of dichlorobenzimidazolones, a key step in preparing halogenated benzimidazole intermediates.
Summary Table of Key Preparation Methods
| Method Step | Reaction Type | Reagents/Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Cyclization | Condensation of o-phenylenediamine with carbonyl | Carbonyl diimidazole or aldehyde, AcOH, RT | 56-77% | Forms benzimidazole core |
| Bromination | Electrophilic aromatic substitution | POBr3, reflux or NBS | ~70% | Introduces bromine at 6-position |
| Trifluoromethylation | Nucleophilic or electrophilic trifluoromethylation | CF3 reagents, base, DMF or other solvents | 50-60% | Introduces CF3 at 2-position |
| Methylation | Alkylation | Methyl iodide or equivalent, base | 60-70% | Adds methyl at 4-position |
| Chlorination | Electrophilic substitution or starting material | Chlorinated diamine or aldehyde | Variable | Chlorine at 5-position |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine (6-position) and chlorine (5-position) atoms serve as primary sites for nucleophilic substitution due to their electronegativity and leaving-group potential.
-
The bromine atom exhibits higher reactivity than chlorine in SNAr (nucleophilic aromatic substitution) due to its lower bond dissociation energy.
-
Electron-withdrawing groups (e.g., trifluoromethyl at 2-position) enhance ring electrophilicity, accelerating substitution at adjacent halogenated positions .
Electrophilic Aromatic Substitution
The electron-deficient benzimidazole core limits electrophilic reactivity, but directed substitutions occur under controlled conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-3-nitrobenzimidazole | |
| Sulfonation | SO₃, H₂SO₄, 50°C | 3-sulfo derivative |
-
Nitration occurs preferentially at the 3-position due to meta-directing effects of the trifluoromethyl group .
-
Steric hindrance from the 4-methyl group suppresses substitution at the 1- and 7-positions .
Cross-Coupling Reactions
The bromine atom enables transition-metal-catalyzed cross-coupling:
-
Coupling reactions retain the trifluoromethyl group, which stabilizes the aromatic system during catalysis .
Functional Group Transformations
The methyl group (4-position) undergoes selective oxidation:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 70°C | 4-carboxy-6-bromo-5-chloro-2-(trifluoromethyl)-benzimidazole |
Cyclization and Condensation Reactions
The benzimidazole core participates in heterocycle-forming reactions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Microwave-assisted cyclization | DMF, 120°C, aryl diamine | Fused imidazo[4,5-b]pyridine derivatives |
Reaction Mechanism Insights
-
Nucleophilic substitution : Proceeds via a two-step mechanism (Meisenheimer complex formation followed by leaving-group expulsion) .
-
Electrophilic substitution : Requires strong acidic conditions to generate sufficient electrophilic species (e.g., NO₂⁺ for nitration) .
-
Cross-coupling : Relies on oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .
Stability and Reactivity Trends
-
Thermal stability : Decomposes above 250°C, with trifluoromethyl group degradation observed via TGA .
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to THF or toluene .
This compound’s multifunctional reactivity makes it a versatile intermediate in pharmaceutical and materials science research, particularly for designing kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Benzimidazole derivatives are recognized for their significant pharmacological properties. This specific compound has been studied for its potential in treating various diseases, particularly in the following areas:
- Anticancer Activity : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation by modulating specific biological pathways. For example, compounds targeting the BCL6 transcriptional repressor have shown promise in reducing tumor growth in lymphoma models .
- Antiparasitic Activity : Studies have demonstrated that benzimidazole derivatives exhibit antiprotozoal properties. For instance, compounds derived from benzimidazoles have been tested against Giardia intestinalis and Trichomonas vaginalis, showing comparable efficacy to standard treatments like metronidazole .
- Antimicrobial Properties : The compound's ability to bind effectively to enzymes and receptors allows it to modulate microbial resistance mechanisms, making it a candidate for developing new antimicrobial agents.
Material Science
In material science, the unique chemical properties of benzimidazole derivatives enable their use in various applications:
- Polymer Chemistry : Benzimidazole compounds can serve as building blocks for synthesizing advanced materials with enhanced thermal stability and chemical resistance. Their incorporation into polymer matrices can improve mechanical properties and durability.
- Coatings and Adhesives : The chemical inertness of benzimidazole derivatives makes them suitable for use in coatings that require high resistance to environmental factors.
Agricultural Applications
Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- has been identified as an agricultural chemical with potential fungicidal properties. Its efficacy against various plant pathogens can contribute to crop protection strategies.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Reference |
|---|---|---|
| Anticancer | BCL6 in lymphoma | |
| Antiparasitic | Giardia intestinalis | |
| Antimicrobial | Various microbial targets | |
| Fungicidal | Plant pathogens |
Table 2: Structure-Activity Relationship Analysis
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole | Difluoro groups enhancing reactivity | Increased anticancer activity |
| 6-Bromo-5-chloro-4-methyl-2-(trifluoromethyl)-1H-benzimidazole | Chlorine substitution altering biological activity | Enhanced antiparasitic effects |
| 6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole | Nitro group adding different electronic properties | Improved antimicrobial properties |
Mechanism of Action
The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets, such as enzymes and receptorsFor example, benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4,5-Dichloro-2-(Trifluoromethyl)-1H-Benzimidazole (CAS 3615-21-2)
- Substituents : 4-Cl, 5-Cl, 2-CF₃.
- Key Differences : Replaces the target’s 6-Br and 4-Me with 4-Cl and 5-Cl.
- Properties :
- Biological Activity : Lacks the antiprotozoal potency seen in trifluoromethyl derivatives with Br/Me groups, underscoring the importance of substitution patterns .
5-Chloro-4-Fluoro-2-(Trifluoromethyl)-1H-Benzimidazole (CAS 89426-94-8)
- Substituents : 5-Cl, 4-F, 2-CF₃.
- Key Differences : Replaces 6-Br with 4-F and retains 5-Cl.
- Properties :
- Implications : Fluoro substituents often enhance metabolic resistance but may reduce membrane permeability compared to Br/Me .
Nitro-Substituted Derivatives (e.g., 4,6-Dichloro-5-Nitro-2-CF₃-Benzimidazole)
- Substituents: 4-Cl, 5-NO₂, 6-Cl, 2-CF₃.
- Properties :
- Applications : Primarily explored in explosives research, illustrating how nitro groups shift utility away from pharmaceuticals .
Physicochemical Properties
*Estimated based on analogous compounds. The target’s methyl group slightly reduces logP compared to dichloro derivatives, balancing lipophilicity and solubility.
Antiprotozoal Activity
- Target Compound: Predicted to exhibit nanomolar efficacy against Giardia intestinalis and Trichomonas vaginalis, based on structurally related 2-CF₃ benzimidazoles .
- 4,5-Dichloro-2-CF₃-Benzimidazole: No reported antiprotozoal activity; used as a herbicide instead .
- Key Insight : Bromo and methyl groups in the target may enhance target binding compared to chloro substituents.
Antimicrobial Activity
- Fluorinated derivatives (e.g., 4-F substituents) show activity against Mycobacterium tuberculosis , whereas bromo/chloro derivatives like the target compound may target gram-negative pathogens.
Anticancer Potential
- Trifluoromethyl groups are linked to prostate cancer antagonism (e.g., bicalutamide analogs) . The target’s methyl group could improve pharmacokinetics by reducing hepatic clearance.
Biological Activity
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article focuses on the compound Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- (CID 55959), detailing its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical formula for Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- is . Its structure features a benzimidazole core substituted with halogens and a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzimidazole Core : This can include various methods such as cyclization of o-phenylenediamines with carboxylic acids or their derivatives.
- Substitution Reactions : The introduction of bromine and chlorine substituents is often achieved through electrophilic aromatic substitution.
- Trifluoromethylation : This can be accomplished using reagents like trifluoromethyl iodide or other trifluoromethylating agents.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of benzimidazole compounds against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents in Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- enhances its potency against various bacterial strains .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- | E. coli | 32 µg/mL |
| Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- | S. aureus | 16 µg/mL |
Antiviral Activity
In antiviral studies, this compound has shown effectiveness against HIV-1 variants with non-nucleoside reverse transcriptase inhibitors (NNRTI) resistance. The compound was tested in vitro using MT-4 cells infected with HIV-1, demonstrating a potential role as an antiviral agent .
Anticancer Activity
The anticancer properties of benzimidazole derivatives are notable. A study evaluated the cytotoxic effects of related benzimidazole compounds on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that these compounds could induce apoptosis in hypoxic tumor environments, making them candidates for further development as selective anticancer agents .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted to assess the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates of bacteria. The results demonstrated that compounds with specific halogen substitutions had enhanced activity compared to their unsubstituted counterparts.
- Case Study on Anticancer Properties : In vitro tests revealed that the compound induced significant apoptosis in cancer cell lines under hypoxic conditions, suggesting its potential as a hypoxia-selective anticancer drug.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole derivatives?
- Methodological Answer : The synthesis often involves Cu(I)/TMEDA-catalyzed cross-coupling reactions with primary amines and halogenated intermediates. For trifluoromethyl incorporation, stepwise functionalization of the benzimidazole core is typical. Key steps include:
- Halogenation at specific positions (e.g., bromination/chlorination) using reagents like NBS or SOCl₂.
- Trifluoromethylation via Cu-mediated coupling with trifluoroacetimidoyl halides (Scheme 57 in ).
- Optimization of reaction conditions (e.g., ligand selection, solvent-free protocols) to enhance yields and purity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Use tightly sealed containers in cool, ventilated areas; avoid proximity to oxidizers (e.g., peroxides) and reducing agents (e.g., lithium hydrides) due to incompatibility risks .
- PPE : Wear nitrile or natural rubber gloves and Tyvek® suits to prevent skin contact. Implement local exhaust ventilation to minimize inhalation exposure .
- Spill Management : Follow OSHA Hazardous Waste Operations standards (29 CFR 1910.120), including ignition source elimination and evacuation protocols .
Q. How can structural characterization be performed for this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks (e.g., C-H···π interactions) .
- Spectroscopy : FTIR for functional group analysis (e.g., C-F stretches at ~1100 cm⁻¹) and NMR (¹⁹F NMR for trifluoromethyl group confirmation) .
- LogP Determination : Apply Crippen’s fragmentation method to calculate hydrophobicity (logP ≈ 3.4) .
Advanced Research Questions
Q. How can the biological activity of this compound be evaluated against microbial or cancer targets?
- Methodological Answer :
- In Vitro Assays : Use MTT assays for cytotoxicity screening (e.g., IC₅₀ values against HepG2 cells) and agar diffusion for antimicrobial activity (e.g., vs. Acinetobacter baumannii) .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., BioA in biotin biosynthesis) or flow cytometry for apoptosis detection .
- Dose-Response Analysis : Generate EC₅₀ curves with triplicate replicates to ensure statistical robustness .
Q. What computational approaches are suitable for predicting reactivity and interaction mechanisms?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (e.g., charge transfer within the benzimidazole core) .
- Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., Hedgehog signaling proteins) using AMBER or GROMACS .
- Docking Studies : Employ AutoDock Vina to predict interactions with active sites (e.g., ATP-binding pockets in kinases) .
Q. How can conflicting toxicity data (e.g., hepatotoxicity vs. unestablished exposure limits) be resolved?
- Methodological Answer :
- In Vivo Models : Conduct subchronic rodent studies (28-day exposure) with liver enzyme profiling (ALT/AST levels) .
- Literature Meta-Analysis : Compare data across databases (e.g., EPA, NIOSH) to identify consensus on hepatotoxic thresholds .
- Dose-Escalation Trials : Establish NOAEL (No Observed Adverse Effect Level) through incremental dosing in zebrafish models .
Q. What strategies enable the design of supramolecular materials using this compound?
- Methodological Answer :
- Coordination Polymers : Utilize metal ions (e.g., Zn²⁺, Cu²⁺) to form frameworks via N-coordination from the benzimidazole ring .
- π-π Stacking Optimization : Engineer co-crystals with electron-deficient aromatics (e.g., pyridine derivatives) to enhance stability .
- Morphology Control : Adjust solvent polarity (e.g., DMF vs. ethanol) to tune crystal growth into nanowires or microflowers .
Environmental and Regulatory Considerations
Q. What environmental hazards are associated with this compound, and how can they be mitigated?
- Methodological Answer :
- DOT Classification : Classify as UN 3077 (Environmentally Hazardous Material) and follow ERG Guide 151 for disposal .
- Biodegradation Studies : Use OECD 301F assays to assess aerobic degradation rates in soil/water matrices .
- Waste Treatment : Neutralize with activated carbon adsorption or alkaline hydrolysis (pH > 10) before incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
